molecular formula C6H5N3O B1312791 3h-Imidazo[4,5-c]pyridine 5-oxide CAS No. 91184-02-0

3h-Imidazo[4,5-c]pyridine 5-oxide

Cat. No.: B1312791
CAS No.: 91184-02-0
M. Wt: 135.12 g/mol
InChI Key: WNDRTAHLSKIFJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-c]pyridine 5-oxide can be achieved through various methods. One common approach involves the reaction of pyridine-3,4-diamine with N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent . This method is operationally simple and complies with green chemistry principles, as it does not use toxic solvents, transition metals, or strong acids .

Another method involves the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating . This approach is efficient and produces the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-c]pyridine 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the oxide group to other functional groups, such as hydroxyl or amine groups.

    Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional oxygen-containing groups, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-c]pyridine 5-oxide involves its interaction with specific molecular targets and pathways. For example, the compound can act as an inhibitor of certain enzymes, such as histone methyltransferase EZH2, which is involved in the regulation of gene expression . By inhibiting this enzyme, the compound can modulate various cellular processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

3H-Imidazo[4,5-c]pyridine 5-oxide is part of the imidazopyridine family, which includes several similar compounds with diverse biological activities. Some of these compounds include:

The uniqueness of this compound lies in its specific structural features and the presence of the oxide group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-hydroxyimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-9-2-1-5-6(3-9)8-4-7-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDRTAHLSKIFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C2C1=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464283
Record name 3h-imidazo[4,5-c]pyridine 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91184-02-0
Record name 3h-imidazo[4,5-c]pyridine 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3h-Imidazo[4,5-c]pyridine 5-oxide
Reactant of Route 2
3h-Imidazo[4,5-c]pyridine 5-oxide
Reactant of Route 3
3h-Imidazo[4,5-c]pyridine 5-oxide
Reactant of Route 4
3h-Imidazo[4,5-c]pyridine 5-oxide
Reactant of Route 5
3h-Imidazo[4,5-c]pyridine 5-oxide
Reactant of Route 6
3h-Imidazo[4,5-c]pyridine 5-oxide

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